molecular formula C17H19N7O B2927753 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(1H-pyrrol-1-yl)ethyl)azetidine-3-carboxamide CAS No. 2034481-12-2

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(1H-pyrrol-1-yl)ethyl)azetidine-3-carboxamide

Cat. No. B2927753
CAS RN: 2034481-12-2
M. Wt: 337.387
InChI Key: RDZFQMMMQAIKGG-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(1H-pyrrol-1-yl)ethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H19N7O and its molecular weight is 337.387. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(1H-pyrrol-1-yl)ethyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(1H-pyrrol-1-yl)ethyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of pyrazolopyrimidine derivatives has been synthesized, demonstrating significant cytotoxic and anti-5-lipoxygenase activities. These compounds were evaluated against cancer cell lines (HCT-116 and MCF-7) and for their ability to inhibit 5-lipoxygenase, suggesting potential applications in cancer therapy and inflammation management (Rahmouni et al., 2016).

Antimicrobial and Antiproliferative Activities

Pyrazolo[3,4-d]pyrimidine ribonucleosides have shown antimicrobial and moderate antitumor activities, specifically against measles in vitro and L1210 and P388 leukemia, suggesting their potential in antiviral and anticancer applications (Petrie et al., 1985).

Adenosine Receptor Affinity

Compounds in the pyrazolo[3,4-d]pyrimidine class have shown adenosine receptor affinity, with specific derivatives exhibiting antagonist activity greater than theophylline at the A1 adenosine receptor. This finding opens avenues for the development of novel therapeutics targeting adenosine receptors (Quinn et al., 1991).

Fungicidal Activity

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, analogous to the systemic fungicide carboxin, has been described. These compounds have shown fungicidal activity in fungal growth assays, suggesting their potential as novel fungicides (Huppatz, 1985).

properties

IUPAC Name

1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-(2-pyrrol-1-ylethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O/c25-17(18-5-9-22-6-1-2-7-22)14-11-23(12-14)15-10-16(20-13-19-15)24-8-3-4-21-24/h1-4,6-8,10,13-14H,5,9,11-12H2,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZFQMMMQAIKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCCN4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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